molecular formula C16H13ClN2OS2 B4059375 N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride

Cat. No. B4059375
M. Wt: 348.9 g/mol
InChI Key: KDNPVNDHMYQVAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride is a useful research compound. Its molecular formula is C16H13ClN2OS2 and its molecular weight is 348.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride is 348.0157831 g/mol and the complexity rating of the compound is 406. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Techniques and Derivative Compounds

Convenient Synthesis of Thiadiazoles : A study highlighted methods for preparing 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the versatility of thioamides in synthesizing thiadiazole derivatives, which are crucial intermediates in pharmaceutical chemistry (Takikawa et al., 1985).

Anticancer Properties of Naphthoquinone Derivatives : Research on 1,4‐naphthoquinones, which share structural similarities with the compound , discovered several derivatives with potent anticancer activities, indicating the therapeutic potential of naphthoquinone-based structures (Ravichandiran et al., 2019).

Antifungal and Cytotoxic Evaluation : Another study synthesized substituted 4,5-dihydronaphtho[1,2-d][1,2,3]thia(or selena)diazoles, evaluating their antifungal and cytotoxic properties, demonstrating the bioactive potential of such compounds (Jalilian et al., 2003).

Potential Therapeutic Applications

Antiviral Activity Against Avian Influenza : Derivatives containing dihydronaphtho and thienopyrimidine ring systems were synthesized and showed significant antiviral activity against H5N1, highlighting the potential use of such compounds in treating viral infections (Rashad et al., 2010).

Potent Cytotoxic Agents against Cancer Cells : A study on dihydronaphthalene derivatives revealed potent cytotoxic activities against human cancer cells, suggesting the compound's framework could be useful in developing new anticancer agents (Ahmed et al., 2020).

properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS2.ClH/c19-15(13-6-3-9-20-13)18-16-17-14-11-5-2-1-4-10(11)7-8-12(14)21-16;/h1-6,9H,7-8H2,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDNPVNDHMYQVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride
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N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride
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N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride
Reactant of Route 4
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride
Reactant of Route 5
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride
Reactant of Route 6
N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-thiophenecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.